molecular formula C14H15N3O B7722305 6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

Cat. No.: B7722305
M. Wt: 241.29 g/mol
InChI Key: PVNGDFHKRAIVTC-UHFFFAOYSA-N
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Description

6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C14H15N3O. This compound is known for its unique structure, which includes a pyrido[4,3-d]pyrimidine core with a benzyl group attached at the 6-position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one typically involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines. This reaction is followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often require an inert atmosphere and room temperature to ensure the purity and yield of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines .

Scientific Research Applications

6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. This inhibition can lead to changes in cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a benzyl group at the 6-position. This structural feature contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNGDFHKRAIVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC=NC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1NC=NC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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